molecular formula C42H56O4 B1235070 2,2'-Diketospirilloxanthin

2,2'-Diketospirilloxanthin

Cat. No.: B1235070
M. Wt: 624.9 g/mol
InChI Key: MNKGOUOMGDXWPK-YDDLGYPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Diketospirilloxanthin (chemical name: 1,1'-Dimethoxy-3,4,3',4'-tetradehydro-1,2,1',2'-tetrahydro-γ,γ-carotene-2,2'-dione) is a long-chain keto-carotenoid with a conjugation length (N) of 15, comprising 13 carbon-carbon double bonds (NC=C) and two terminal keto groups (NC=O=2) . It is biosynthesized in Rhodobacter species under semiaerobic conditions and incorporated into light-harvesting complex 2 (LH2), where it plays dual roles in light absorption and photoprotection . Its low S₁(2¹Ag⁻) energy (~11,100 cm⁻¹) enables efficient quenching of excited bacteriochlorophyll (B850*) states, critical for preventing photodamage .

Properties

Molecular Formula

C42H56O4

Molecular Weight

624.9 g/mol

IUPAC Name

(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-2,31-dimethoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaene-3,30-dione

InChI

InChI=1S/C42H56O4/c1-33(21-15-23-35(3)25-17-27-37(5)29-31-39(43)41(7,8)45-11)19-13-14-20-34(2)22-16-24-36(4)26-18-28-38(6)30-32-40(44)42(9,10)46-12/h13-32H,1-12H3/b14-13+,21-15+,22-16+,25-17+,26-18+,31-29+,32-30+,33-19+,34-20+,35-23+,36-24+,37-27+,38-28+

InChI Key

MNKGOUOMGDXWPK-YDDLGYPNSA-N

SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(=O)C(C)(C)OC)C=CC=C(C)C=CC=C(C)C=CC(=O)C(C)(C)OC

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\C=C\C(=O)C(OC)(C)C)/C)/C)/C)/C=C/C=C(/C=C/C=C(/C=C/C(=O)C(OC)(C)C)\C)\C

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(=O)C(C)(C)OC)C=CC=C(C)C=CC=C(C)C=CC(=O)C(C)(C)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The table below summarizes key structural and functional differences between 2,2'-diketospirilloxanthin and related carotenoids:

Compound Conjugation Length (N) NC=C NC=O S₁(2¹Ag⁻) Energy (cm⁻¹) Φf (Fluorescence Yield) Quenching Efficiency (B850* Lifetime, ns)
Neurosporene 9 9 0 ~12,600 ~95% ~1.3
Spheroidene 10 10 0 ~12,300 ~95% ~1.3
Lycopene/Rhodopin 11 11 0 ~11,900 55–65% ~0.9–1.1
Spirilloxanthin 13 13 0 ~11,500 ~30–40% ~0.75
Ketospirilloxanthin 14 13 1 ~11,300 Not reported Intermediate between spirilloxanthin and diketospirilloxanthin
This compound 15 13 2 ~11,100 4.8% ~0.75

Key Observations :

  • Conjugation Length : Longer conjugation (N=15) reduces S₁ energy, enhancing quenching capacity. Diketospirilloxanthin’s S₁ energy is ~400 cm⁻¹ lower than spirilloxanthin (N=13) .
  • Keto Groups : Terminal keto groups further lower S₁ energy by extending effective conjugation via electron-withdrawing effects. Compared to spirilloxanthin, diketospirilloxanthin’s two keto groups induce a 6 cm⁻¹ downshift in the ν₁ Raman mode, indicative of altered electron density .
  • Fluorescence Yield (Φf): Φf decreases with increasing conjugation and keto substitution. Diketospirilloxanthin’s Φf (4.8%) is the lowest among LH2-bound carotenoids, reflecting its superior quenching efficiency .

Functional Roles in LH2 Complexes

  • Energy Transfer vs. Quenching: Shorter carotenoids (e.g., neurosporene, spheroidene) primarily transfer energy to BChl-a with high ΦCar→BChl (~95%). In contrast, diketospirilloxanthin’s low S₁ energy prioritizes quenching of B850* excitons, reducing fluorescence yield .
  • Protein-Carotenoid Interaction: Despite variations in LH2 polypeptide composition, diketospirilloxanthin’s electronic properties dominate its function. Detergent treatments during purification (e.g., LDAO vs. DDM) minimally affect its structure .

Comparative Photoprotection Mechanisms

  • Spirilloxanthin (N=13) : Lacks keto groups, resulting in higher S₁ energy (~11,500 cm⁻¹) and less efficient quenching compared to diketospirilloxanthin .
  • Ketospirilloxanthin (N=14) : A single keto group lowers S₁ energy to ~11,300 cm⁻¹, but its quenching efficiency remains intermediate due to shorter conjugation .
  • Open-Chain vs. Cyclic Keto-Carotenoids: Unlike cyclic keto-carotenoids (e.g., canthaxanthin), diketospirilloxanthin’s open-chain structure allows greater conformational flexibility, optimizing electronic coupling with BChl-a .

Research Implications

  • LH2 Engineering: Diketospirilloxanthin’s dual keto groups and long conjugation make it a template for designing synthetic carotenoids with tailored photoprotective functions .
  • Spectroscopic Challenges: Raman studies exclude diketospirilloxanthin due to spectral overlap from mixed carotenoid compositions in LH2, necessitating advanced isolation techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2'-Diketospirilloxanthin
Reactant of Route 2
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2,2'-Diketospirilloxanthin

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